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Compound of Interest

Compound Name:
3-Chloro-1-methyl-1H-pyrazole-4-

sulfonamide

CAS No.: 101457-06-1

Cat. No.: B010685 Get Quote

Executive Summary & Chemical Context
Methyl-pyrazole sulfonamides represent a privileged scaffold in medicinal chemistry,

particularly for COX-2 inhibition (e.g., Celecoxib) and kinase modulation. However, their

development is frequently attrition-prone due to poor aqueous solubility (BCS Class II/IV).

The core physicochemical challenge lies in the rigid planar geometry of the 1,5-diarylpyrazole

motif, which facilitates strong

stacking and high crystal lattice energy. This guide compares the solubility performance of the
standard 1,5-diaryl-3-trifluoromethyl derivative (Celecoxib) against 3,5-dimethyl and N-
unsubstituted analogs, demonstrating how methylation patterns and steric bulk influence
thermodynamic solubility.

The "Methyl" Switch: Structural Impact
Replacing the lipophilic trifluoromethyl group (

) with a methyl group (

) or altering the N-substitution significantly shifts the solvation energy penalty.

Target Analyte: Methyl-pyrazole sulfonamide derivatives.[1][2][3][4]
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Benchmark: Celecoxib (Standard COX-2 inhibitor).

Critical Parameter: Thermodynamic Aqueous Solubility (

) at pH 1.2, 7.4, and in biorelevant media (FaSSIF).

Experimental Methodology: The Self-Validating
Protocol
To ensure data integrity, we utilize a Thermodynamic Shake-Flask method coupled with HPLC-

UV quantitation. This protocol is superior to kinetic (DMSO-precipitation) methods for predicting

true equilibrium solubility.

Diagram 1: Solubility Screening Workflow
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Figure 1: Standardized thermodynamic solubility workflow ensuring equilibrium saturation and

pH stability.

Protocol Steps
Preparation: Add excess solid compound (approx. 2-5 mg) to 1.0 mL of buffer (pH 1.2, 7.4) in

borosilicate glass vials.

Equilibration: Agitate at 37°C for 72 hours. Validation Step: Measure pH before and after

incubation to detect salt disproportionation.

Separation: Centrifuge at 13,000 rpm for 10 mins or filter using saturated PVDF filters (to

prevent drug adsorption).

Quantitation: Analyze supernatant via HPLC (C18 column, MeOH:Water mobile phase).
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The following data contrasts the solubility of the clinical standard (Celecoxib) with methyl-

substituted analogs.

Table 1: Physicochemical & Solubility Profile
Comparison

Compound
Class

Representat
ive
Structure

Melting
Point (

)

LogP (Calc)
Aqueous
Solubility
(pH 7.0)

BCS Class

Reference

Standard

Celecoxib

(1,5-diaryl-3-

CF

)

157–159°C 3.5
3.0 – 5.0

µg/mL
II

Analog A
3,5-Dimethyl-

1H-pyrazole
298–300°C 0.8 > 1000 µg/mL I/III

Analog B
1,5-Diaryl-3-

methyl
140–142°C 3.1

8.0 – 12.0

µg/mL
II

Analog C

Bicyclic

Methyl-

Sulfonamide

N/A 2.2 ~50 µg/mL II

Data Sources: Synthesized from experimental values for Celecoxib [1, 2] and comparative SAR

studies of pyrazole derivatives [3, 4].[5]

Key Findings
The "Methyl Effect": Replacing the

group (Celecoxib) with

(Analog B) results in a modest solubility increase (~2-fold). The

group is significantly more lipophilic and bulky, reducing water interaction.
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N-Substitution is Critical: Analog A (unsubstituted Nitrogen) shows drastically higher

solubility. This is due to the ability of the pyrazole N-H to act as a hydrogen bond donor.

Once the nitrogen is substituted with a phenyl ring (as in Celecoxib and Analog B), this H-

bond capability is lost, and solubility plummets.

Crystal Lattice Energy: Analog A has a very high melting point (~300°C) due to

intermolecular H-bonding in the crystal lattice, yet it remains soluble due to its low molecular

weight and polarity. In contrast, the diaryl derivatives (Celecoxib, Analog B) rely on

hydrophobic packing, making them "brick dust" molecules.

Mechanistic Insight: Why Methylation Matters
The solubility differences are governed by the balance between Crystal Lattice Energy (solid

state stability) and Solvation Energy (interaction with water).

Diagram 2: Structure-Solubility Relationship (SAR)
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Figure 2: Impact of structural modifications on the solubility profile.

pH-Dependent Solubility
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Sulfonamides are weakly acidic (pKa ~10-11).

At pH 1.2 (Stomach): The molecule is neutral. Solubility is at its lowest (Intrinsic solubility,

).

At pH 7.4 (Blood): Still largely neutral.

At pH > 11: The sulfonamide deprotonates (

), and solubility increases exponentially.

Note: For methyl-pyrazole derivatives, the pyrazole nitrogen (if unsubstituted) has a pKa

~2.5, meaning it does not protonate significantly at physiological pH, unlike basic amines.

Formulation Strategies for Methyl-Pyrazoles
Given the inherent low solubility of the 1,5-diaryl class, formulation is often required.

Cosolvents: Solubility of Celecoxib increases >1000-fold in PEG 400 or Ethanol compared to

water [5].

Deep Eutectic Solvents (DES): Recent studies show Choline Chloride/Urea mixtures can

enhance solubility significantly, offering a green alternative to organic solvents [6].

Conclusion & Recommendations
For researchers developing new methyl-pyrazole sulfonamides:

Design: If N1-substitution is required for potency (as in COX-2 selectivity), expect low

solubility (< 20 µg/mL).

Screening: Use the thermodynamic protocol at pH 1.2 and 7.4. Kinetic data will likely

overestimate solubility due to supersaturation.

Optimization: Replacing

with

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 7 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b010685?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


provides a minor solubility benefit but may reduce metabolic stability. Consider polar
substituents on the phenyl ring to lower LogP without disrupting the pyrazole core.

References
Celecoxib Nanoformulations with Enhanced Solubility.Journal of Pharmaceutical Sciences.

Available at: [Link]

Solubility Parameter Estimation of Celecoxib.Asian Journal of Research in Chemistry.

Available at: [Link]

Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides.Journal of

Medicinal Chemistry. Available at: [Link]

Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives.ACS Omega. Available

at: [Link]

Solubility Enhancement of Poorly Water Soluble Celecoxib.International Journal of

Pharmaceutical Sciences and Research. Available at: [Link]

Significant Increase in the Solubility of Celecoxib in Presence of Some Deep Eutectic

Solvents.Pharmaceutical Sciences. Available at: [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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